molecular formula C47H57N9Na2O14S3 B1593368 Acetylcholecystokinin C-terminal heptapeptide CAS No. 77275-51-5

Acetylcholecystokinin C-terminal heptapeptide

Cat. No.: B1593368
CAS No.: 77275-51-5
M. Wt: 1114.2 g/mol
InChI Key: NXNDHPJSAYDSFB-QRKHZYBKSA-L
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Description

Acetylcholecystokinin C-terminal heptapeptide is a bioactive peptide derived from the larger cholecystokinin peptide family. This compound is known for its role in stimulating pancreatic enzyme secretion, gallbladder contraction, and gut motility. It also acts as a neurotransmitter in the brain and periphery, influencing satiety and inhibiting gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetylcholecystokinin C-terminal heptapeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Acetylcholecystokinin C-terminal heptapeptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetylcholecystokinin C-terminal heptapeptide has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neurotransmission and gastrointestinal regulation.

    Medicine: Explored as a potential therapeutic agent for conditions like obesity and gastrointestinal disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Acetylcholecystokinin C-terminal heptapeptide involves binding to cholecystokinin receptors (CCK1 and CCK2). This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. These pathways regulate various physiological processes such as enzyme secretion, muscle contraction, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylcholecystokinin C-terminal heptapeptide is unique due to its specific sequence and sulfation pattern, which confer distinct receptor binding affinity and biological potency compared to other peptides in the cholecystokinin family .

Properties

IUPAC Name

disodium;[(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-oxidophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H59N9O14S3.2Na/c1-27(57)51-37(22-29-13-15-31(58)16-14-29)45(64)53-34(17-19-71-2)43(62)50-26-40(59)52-38(23-30-25-49-33-12-8-7-11-32(30)33)46(65)54-35(18-20-72-3)44(63)56-39(24-41(60)70-73(67,68)69)47(66)55-36(42(48)61)21-28-9-5-4-6-10-28;;/h4-16,25,34-39,49,58H,17-24,26H2,1-3H3,(H2,48,61)(H,50,62)(H,51,57)(H,52,59)(H,53,64)(H,54,65)(H,55,66)(H,56,63)(H,67,68,69);;/q;2*+1/p-2/t34-,35-,36-,37-,38-,39-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNDHPJSAYDSFB-QRKHZYBKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)[O-])C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)OS(=O)(=O)[O-])C(=O)NC(CC4=CC=CC=C4)C(=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)[O-])C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)[O-])C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H57N9Na2O14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77275-51-5
Record name Acetylcholecystokinin C-terminal heptapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077275515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetylcholecystokinin C-terminal heptapeptide
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Acetylcholecystokinin C-terminal heptapeptide

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